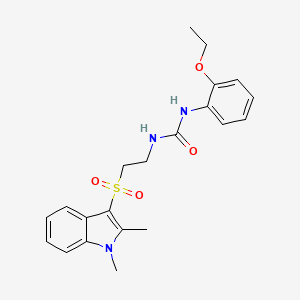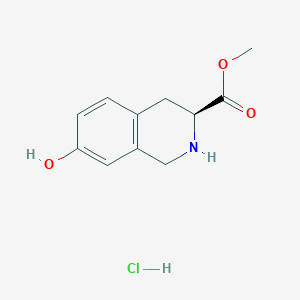
(S)-methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO3 . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroisoquinoline backbone, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring. The compound also contains a carboxylate ester group and a hydroxyl group .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 243.69. It has a storage temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Enzymatic and Chemical Transformations
- Tetrahydroisoquinoline derivatives, including (S)-methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, undergo enzymatic methylation by S-adenosyl-L-methionine, catalyzed by catechol-O-methyl-transferase. This process is indicative of their potential role in mammalian and plant biosynthesis pathways, particularly in relation to morphine synthesis (Brossi, 1991).
Antioxidant Properties
- A study on N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), a compound closely related to (S)-methyl 7-hydroxy-tetrahydroisoquinoline-3-carboxylate, reveals significant electron-donating activity and excellent antioxidant properties. This suggests potential applications in combating oxidative stress (Kawashima et al., 1979).
Synthesis and Derivative Formation
- The synthesis of related tetrahydroisoquinoline compounds, such as protected methyl 4-hydroxy-tetrahydroisoquinoline-3-carboxylate, has been achieved through novel methodologies. These synthesis routes contribute to the development of new derivatives for potential pharmaceutical applications (Lerestif et al., 1999).
Pharmacological Effects
- Research on tetrahydroisoquinoline derivatives has shown effects on the behavior of mice, including transient increases in locomotor activity. Some derivatives have been identified as endogenous compounds in the brain, suggesting a physiological role (Nakagawa et al., 1996).
Novel Reactions and Synthesis Techniques
- Unusual oxidation reactions using thionyl chloride have been employed in the synthesis of methyl 3-alkoxy-dioxo-tetrahydroisoquinoline-3-carboxylates, demonstrating innovative approaches to manipulate the structure of tetrahydroisoquinoline derivatives for various applications (Beattie et al., 1992).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQKEYAFMJRCT-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)
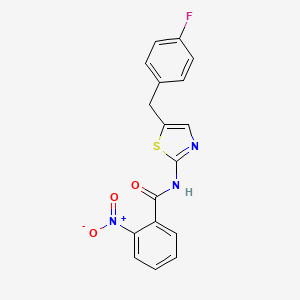
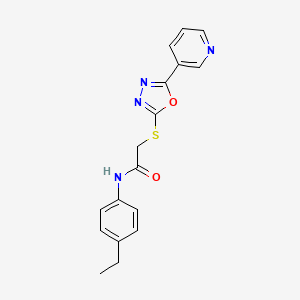
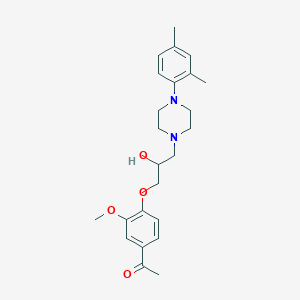
![6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2529680.png)

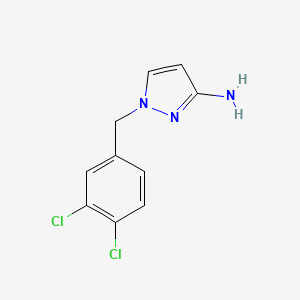

![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)
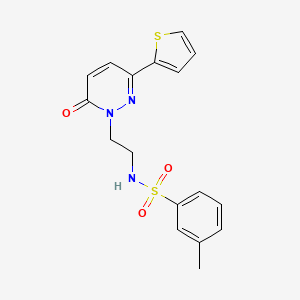
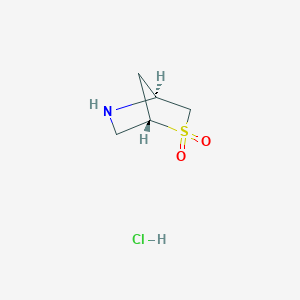

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)
